3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
The compound “3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromeno[2,3-d]pyrimidine core, which is a bicyclic system with a six-membered pyrimidine ring fused to a benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups, including the nitro group, the chloro group, and the pyrimidine ring. These groups can participate in various chemical reactions .Scientific Research Applications
Efficient Synthesis and Novel Applications :
- A study by Alizadeh et al. (2015) reports an efficient and novel synthesis of chromeno[2,3-d]pyrimidine-2,4-dione derivatives. This method offers easy performance, good yields, and simple purification, indicating potential applications in various fields due to the unique properties of these compounds (Alizadeh, Ghanbaripour & Ng, 2015).
Chemosensor Application :
- Research by Jamasbi et al. (2021) delved into the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, showcasing their application as a colorimetric chemosensor. Particularly, one derivative demonstrated high sensitivity towards Hg2+ ions, suggesting its potential use in detecting specific cations (Jamasbi, Ziarani, Mohajer & Badiei, 2021).
Antimicrobial Activity :
- Banothu & Bavanthula (2012) synthesized a series of chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones and evaluated their antimicrobial activity against various bacterial and fungal strains. This highlights the compound's potential in developing new antimicrobial agents (Banothu & Bavanthula, 2012).
Novel Heteroannulated Compounds :
- Allehyani (2022) explored the synthesis of novel heteroannulated compounds containing chromenopyridopyrimidines. These compounds showed variable inhibitory effects toward tested microorganisms, indicating their potential in antimicrobial research (Allehyani, 2022).
Synthesis Methods :
- Sakakibara, Koezuka & Sudoh (1978) focused on the synthesis methods for 3-nitro-2H-chromene derivatives, contributing to the understanding of chemical processes involved in creating compounds related to your query (Sakakibara, Koezuka & Sudoh, 1978).
Innovative Synthesis Approaches :
- The study by Osyanin et al. (2014) proposed a novel method for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, showcasing the versatility of these compounds in pharmaceutical chemistry (Osyanin, Osipov, Pavlov & Klimochkin, 2014).
Catalytic Applications :
- Ambati et al. (2020) utilized an acid-functionalized magnetic ionic liquid for the synthesis of coumarinyl-pyrido[2,3-d]pyrimidine-2,4-dione derivatives. This method highlights the efficiency and potential environmental friendliness of such catalytic processes (Ambati, Patel, Gudala, Chandrakar, Penta, Mahapatra & Banerjee, 2020).
Catalyst-Free Synthesis :
- Brahmachari & Nayek (2017) developed a catalyst-free method for synthesizing a new series of functionalized chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This approach emphasizes the importance of environmentally friendly and efficient synthesis techniques in pharmaceutical research (Brahmachari & Nayek, 2017).
Mechanism of Action
While the specific mechanism of action for this compound isn’t available, pyrimidine derivatives have been studied for their potential inhibitory activity towards various enzymes. For example, some pyrano[2,3-d]pyrimidine-2,4-dione analogues have been studied as potential inhibitors against PARP-1, an enzyme involved in DNA repair .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-butyl-7-chloro-2-(3-nitrophenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c1-2-3-9-24-19(12-5-4-6-14(10-12)25(28)29)23-20-17(21(24)27)18(26)15-11-13(22)7-8-16(15)30-20/h4-8,10-11H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCHVGMPNBDIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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